5-Borono-1-naphthoic acid
Overview
Description
5-Borono-1-naphthoic acid is a useful research compound. Its molecular formula is C11H9BO4 and its molecular weight is 216 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Sensing Applications
5-Borono-1-naphthoic acid and related compounds show promising applications in sensing technologies. For instance, naphthalene-based boronic acids have been utilized for ratiometric and off-on sensing of saccharides at physiological pH, indicating their potential as sugar sensors (Gao, Zhang, & Wang, 2005). Similarly, boronic acid-functional lanthanide metal-organic frameworks (LMOFs) have been developed for selective ratiometric fluorescence detection of fluoride ions, showcasing the versatility of boronic acids in detection technologies (Yang, Wang, Wang, & Yin, 2017).
2. Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, boronic acids, including derivatives of this compound, have been employed in various reactions and the formation of novel compounds. The anodic oxidation of 2-naphthol at boron-doped diamond electrodes demonstrates the utility of boronic acids in electrochemical processes (Panizza, Michaud, Cerisola, & Comninellis, 2001). Additionally, the reversible formation of a planar chiral ferrocenylboroxine highlights the role of boronic acids in developing new supramolecular structures with potential applications in redox processes (Thilagar, Chen, Lalancette, & Jäkle, 2011).
3. Fluorescence and Photophysical Studies
Boronic acids are integral in the study of fluorescence and photophysical properties. Research has focused on using quenching kinetics and thermodynamics of amino-fluorophores as empirical tools for predicting boronic acid sensors suitable for use in physiological conditions, enhancing our understanding of fluorescence-based sensing mechanisms (McGregor, Pardin, & Skene, 2011).
4. Catalysis and Organic Reactions
Boronic acids, including those related to this compound, have shown significant potential in catalytic applications. For example, they have been used in boronic acid-catalyzed, highly enantioselective aza-Michael additions, demonstrating their versatility in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Mechanism of Action
Target of Action
Boron-based compounds are generally known for their role in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Boron-based compounds, such as 5-borono-1-naphthoic acid, are known to participate in the suzuki–miyaura cross-coupling reaction . In this reaction, the boron compound acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boron-based compounds are known to participate in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boron-based compounds can be challenging due to their physicochemical properties .
Result of Action
The result of its action in the suzuki–miyaura cross-coupling reaction is the formation of a new carbon–carbon bond .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which boron-based compounds participate, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Cellular Effects
Boronic acid liposomes, which are related compounds, have been shown to enable triggered content release and cell delivery driven by carbohydrate binding .
Molecular Mechanism
Boronic acids are known to interact with various biomolecules through the formation of reversible covalent complexes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in an inert atmosphere at temperatures between 2-8°C .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors through the formation of reversible covalent complexes .
Properties
IUPAC Name |
5-borononaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJISAJLZTPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681865 | |
Record name | 5-Borononaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-11-6 | |
Record name | 5-Borononaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.